3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Overview
Description
3,6-Dibromo-9-(triphenylen-2-yl)carbazole is a complex organic compound characterized by its bromine atoms and triphenylene group attached to the carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly at the bromine sites, are common.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 3,6-Dibromo-9-(triphenylen-2-yl)carbazole is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe or inhibitor in biochemical assays to understand various biological processes.
Medicine: The compound's unique structure makes it a candidate for drug development. It can be used to create new pharmaceuticals with potential therapeutic effects.
Industry: In the industry, this compound is used in the manufacture of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 3,6-Dibromo-9-(triphenylen-2-yl)carbazole exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Carbazole: The parent compound without bromine atoms.
9-(Triphenylen-2-yl)carbazole: Similar structure but without bromine atoms.
3,6-Dibromocarbazole: Similar structure but with different substituents.
Uniqueness: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole stands out due to its specific combination of bromine atoms and triphenylene group, which imparts unique chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3,6-dibromo-9-triphenylen-2-ylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H17Br2N/c31-18-9-13-29-27(15-18)28-16-19(32)10-14-30(28)33(29)20-11-12-25-23-7-2-1-5-21(23)22-6-3-4-8-24(22)26(25)17-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSFEPJEUWLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C7=CC=CC=C27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351870-16-0 | |
Record name | 3,6-Dibromo-9-(triphenylen-2-yl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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